7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1207032-19-6 |
|---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32) |
InChI Key |
BDCWRAJXUVGBHU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule with potential therapeutic applications. Its structure incorporates various pharmacophores that may contribute to its biological activity, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure
The chemical formula of the compound is , and it features a quinazoline core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The presence of these functional groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives containing similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In a study involving related compounds, IC50 values for cancer cell lines such as HCT-116 and HeLa were reported to be around 36 μM and 34 μM respectively . The introduction of the oxadiazole and quinazoline rings was found to enhance the cytotoxic effects.
The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction. Flow cytometric analyses indicated an increase in apoptotic cells upon treatment with similar compounds, suggesting that the compound may trigger programmed cell death pathways in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural components suggest potential antimicrobial activity. Compounds with similar benzo[d][1,3]dioxole structures have shown effectiveness against various bacterial strains. For example:
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| 15a | Escherichia coli | 12.5 |
| 15d | Staphylococcus aureus | 25 |
This table illustrates the efficacy of related compounds against common pathogens, indicating that the compound may possess similar antimicrobial properties due to its structural characteristics .
Case Studies
Several case studies have explored the biological activities of compounds with analogous structures:
- Case Study on Quinazoline Derivatives : A study demonstrated that quinazoline derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
- Oxadiazole-Based Compounds : Research has shown that oxadiazole-containing compounds can inhibit bacterial growth effectively. The incorporation of electron-withdrawing groups has been linked to enhanced activity against resistant strains of bacteria .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antibacterial agent . The structural components of the molecule suggest that it may interact with bacterial enzymes or receptors, which could inhibit bacterial growth. Research indicates that derivatives of oxadiazole compounds often exhibit significant antibacterial activity due to their ability to disrupt cellular processes in bacteria .
Anticancer Activity
The quinazoline moiety in the compound is known for its anticancer properties. Studies have shown that quinazoline derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, compounds similar to this one have been reported to target the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers .
Neuropharmacology
Research has also focused on the neuropharmacological effects of compounds containing oxadiazole and quinazoline structures. These compounds have been evaluated for their potential as ligands for GABA-A receptors, which play a crucial role in the central nervous system's function. The ability of these compounds to modulate GABAergic activity could lead to applications in treating anxiety disorders and epilepsy .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that include the formation of oxadiazole and quinazoline rings. Understanding the structure-activity relationship (SAR) is vital for optimizing its biological activity. For example, modifications to the phenylpropyl group can significantly influence the compound's binding affinity and selectivity towards specific biological targets .
Table 1: Summary of Biological Activities
Case Study: Antibacterial Activity
In a study focusing on oxadiazole derivatives, several compounds were synthesized and tested against common bacterial strains. The results indicated that certain modifications increased antibacterial efficacy significantly compared to standard antibiotics .
Case Study: Anticancer Potential
Research involving quinazoline derivatives demonstrated that they could induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. The presence of the benzo[d][1,3]dioxole moiety further enhanced this effect by improving solubility and cellular uptake .
Chemical Reactions Analysis
Cyclization Reactions
The oxadiazole moiety in this compound originates from cyclization processes. Key methodologies include:
a. Hydrazide Cyclization
-
Intermediate hydrazides react with carbonyl compounds (e.g., diethyl ethoxymethylenemalonate) under acidic conditions to form 1,2,4-oxadiazoles .
-
Example:
b. Nitrile Cyclization
-
Nitrile precursors undergo cyclization with hydroxylamine to form oxadiazoles. This method ensures regioselectivity for the 1,2,4-oxadiazole ring.
Reaction Conditions
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazide + Malonate ester | Acetic acid, reflux | 1,2,4-Oxadiazole derivative | 60–75% | |
| Nitrile + NHOH·HCl | NaOH, ethanol, 80°C | Oxadiazole ring | 70–85% |
Substitution Reactions
The quinazoline core and substituents participate in nucleophilic and electrophilic substitutions:
a. N-Alkylation
-
The quinazoline nitrogen undergoes alkylation with halides (e.g., 3-phenylpropyl bromide) in the presence of KCO in DMF .
b. Oxadiazole Modifications
-
The oxadiazole ring reacts with thiols or amines under basic conditions to form thioethers or amides . For example:
Key Substitution Pathways
| Site | Reagent | Product Type | Application |
|---|---|---|---|
| Quinazoline N-3 | 3-Phenylpropyl halide | N-Alkylated derivative | Enhanced lipophilicity |
| Oxadiazole C-5 | Thiols/Amines | Thioethers/Amides | Bioactivity modulation |
Catalytic Functionalization
a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
The phenylpropyl side chain can be modified via CuAAC to introduce triazole rings, enhancing interactions with biological targets .
-
Example protocol:
b. Suzuki-Miyaura Coupling
Hydrolysis and Stability
a. Oxadiazole Ring Stability
-
The 1,2,4-oxadiazole ring resists hydrolysis under neutral conditions but degrades in strong acids (>2M HCl) or bases (>1M NaOH).
b. Quinazoline Ring Reactivity
-
The quinazoline-2,4-dione core undergoes hydrolysis at elevated temperatures (80–100°C) in acidic media to yield anthranilic acid derivatives.
Biological Interaction-Driven Reactions
In enzymatic environments:
-
CYP450 Oxidation : The phenylpropyl chain undergoes hydroxylation, forming metabolites with altered pharmacokinetics.
-
Esterase Cleavage : Ester-containing analogs (e.g., methoxy groups) are hydrolyzed to carboxylic acids in vivo.
Comparative Reactivity of Structural Analogs
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally or functionally related analogs:
*Inferred from analogous methodologies.
Key Observations
Oxadiazole vs. Trifluoroethyl: The oxadiazole ring in the target compound may confer greater metabolic resistance than the trifluoroethyl group in Patent 67, which is electron-withdrawing but prone to hydrolysis .
Substituent Impact :
- The 3-phenylpropyl chain in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the tert-butyl group in 3-10 (logP ~3.8), suggesting improved CNS penetration.
- Benzodioxole is a common moiety across all compounds, likely enhancing bioavailability through cytochrome P450 inhibition .
Synthetic Pathways :
- All compounds utilize triethylamine as a base, but the target compound’s synthesis may require additional steps for oxadiazole formation, such as cyclization of amidoxime intermediates.
Biological Activity :
- Compound 3-10’s anticonvulsant activity (ED₅₀ = 12 mg/kg) suggests benzodioxole-pyrazole derivatives are potent in seizure models. The target compound’s quinazoline core could modulate GABAergic pathways similarly .
- Patent 67 lacks explicit activity data, but pyrimidine-diones are often explored as kinase inhibitors .
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step reactions starting with functionalized quinazoline and oxadiazole precursors. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring using nitrile intermediates and hydroxylamine derivatives under reflux in solvents like DMF or DMSO .
- Substitution reactions : Introduction of the 3-phenylpropyl and benzo[d][1,3]dioxol groups via nucleophilic substitution or coupling reactions, often requiring bases such as KCO or NaH .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/methanol to achieve >95% purity. Reaction progress is monitored via TLC or HPLC .
Q. Which analytical techniques are critical for structural elucidation?
A combination of spectroscopic and spectrometric methods is essential:
- NMR spectroscopy : H and C NMR confirm connectivity of the quinazoline, oxadiazole, and substituents (e.g., aromatic protons in benzo[d][1,3]dioxol at δ 5.9–6.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches in quinazoline-dione at ~1700 cm) .
Q. How is preliminary biological activity screening conducted?
Initial assays focus on target-agnostic screens:
- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric readouts .
- Physicochemical profiling : Solubility (HPLC-UV), logP (shake-flask method), and metabolic stability (microsomal assays) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
Discrepancies in activity (e.g., varying IC values across studies) may arise from differences in assay conditions or impurity profiles. Strategies include:
- Dose-response validation : Repeating assays with rigorously purified batches and standardized protocols .
- Off-target profiling : Use of proteome-wide platforms (e.g., kinase inhibitor panels) to identify secondary targets .
- Metabolite analysis : LC-MS/MS to rule out bioactivity from degradation products .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
SAR requires systematic modification of substituents and evaluation of biological effects:
- Substituent variation : Synthesizing analogs with altered benzodioxole (e.g., methylenedioxy vs. ethoxy) or phenylpropyl chains .
- Pharmacophore mapping : Molecular docking to identify critical interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .
- Statistical analysis : Multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .
Q. How can computational modeling predict binding modes and optimize selectivity?
Advanced in silico approaches include:
- Molecular docking : AutoDock or Glide to simulate interactions with targets (e.g., PARP-1 or EGFR kinases) .
- Molecular dynamics (MD) : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding affinity .
Q. What strategies address stability and degradation under physiological conditions?
Stability challenges (e.g., hydrolysis of the oxadiazole ring) are tackled via:
- Forced degradation studies : Exposure to acidic/basic conditions (pH 1–13) and analysis via HPLC-DAD .
- Protective functionalization : Introducing electron-withdrawing groups on the oxadiazole to enhance hydrolytic resistance .
- Formulation optimization : Nanoencapsulation (liposomes) or cyclodextrin complexes to improve solubility and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
